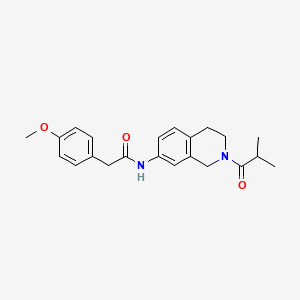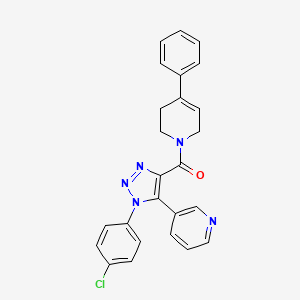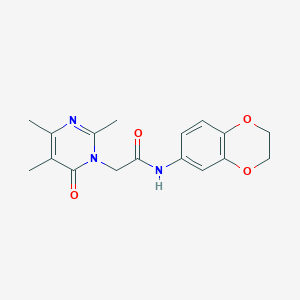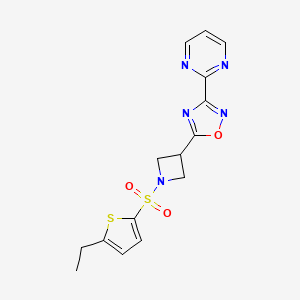
5-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H15N5O3S2 and its molecular weight is 377.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Cytotoxic Activities
Research has indicated that sulfone linked bis heterocycles, including those with 1,3,4-oxadiazole moieties, exhibit significant antimicrobial activity against various pathogens. For instance, derivatives have shown comparable antibacterial activity to chloramphenicol against certain bacteria and comparable antifungal activity to ketoconazole against specific fungi. Moreover, some compounds demonstrated appreciable cytotoxic activity against lung carcinoma cells, suggesting potential for cancer therapy applications (Muralikrishna et al., 2012).
Antifungal and Antibacterial Properties
Sulfone derivatives containing 1,3,4-oxadiazole moieties have been synthesized and found to possess good antifungal activities against various plant pathogenic fungi. Some of these compounds exhibited superior activity compared to commercial fungicides, highlighting their potential as agrochemicals (Xu et al., 2011). Additionally, certain sulfone derivatives demonstrated effective antibacterial activities against rice bacterial leaf blight, a significant agricultural concern, indicating their utility in crop protection (Shi et al., 2015).
Anticandidal and Anticancer Potential
Synthesis of oxadiazole derivatives has also been explored for their anticandidal properties, with some compounds showing potent activity against Candida species, suggesting their use as novel anticandidal agents (Kaplancıklı, 2011). Furthermore, the investigation into oxadiazole derivatives for anticancer activity revealed that certain compounds displayed significant anti-proliferative effects on human tumor cell lines, emphasizing their potential in cancer treatment research (Liszkiewicz et al., 2003).
Enzyme Inhibition for Alzheimer’s Disease Treatment
A study on N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide showcased enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease treatment. This indicates the potential of such compounds in developing new drug candidates for neurodegenerative diseases (Rehman et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S2/c1-2-11-4-5-12(24-11)25(21,22)20-8-10(9-20)15-18-14(19-23-15)13-16-6-3-7-17-13/h3-7,10H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBBYZVBIDVEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


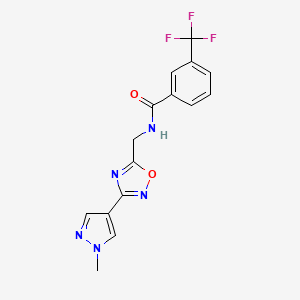
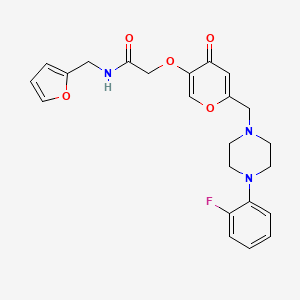
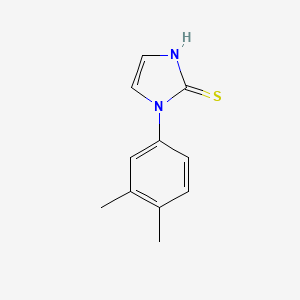
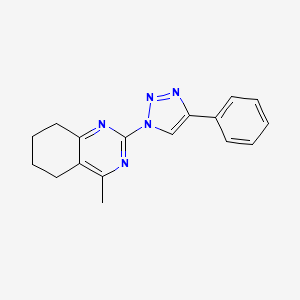



![(4-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2514239.png)

